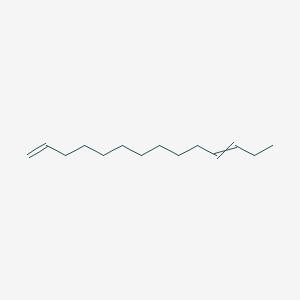
9-Ethyl-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine is a complex organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, photorefractive materials, and as intermediates in pharmaceutical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the alkylation of carbazole with ethyl halides under basic conditions to introduce the ethyl group. Subsequent steps involve the introduction of tetraphenyl groups through Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole quinones, while reduction can produce carbazole alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
9-Ethyl-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for organic electronic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of photorefractive polymers, organic light-emitting diodes (OLEDs), and other advanced materials.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular receptors, enzymes, or DNA, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
9-Ethylcarbazole: A simpler carbazole derivative with similar electronic properties but lacking the tetraphenyl substituents.
3,6-Dimethyl-9H-carbazole: Another carbazole derivative with different substituents, leading to distinct chemical and physical properties.
9-Butyl-9H-carbazole: A carbazole derivative with a butyl group, used in similar applications but with different solubility and reactivity.
Uniqueness
9-Ethyl-N~3~,N~3~,N~6~,N~6~-tetraphenyl-9H-carbazole-3,6-diamine is unique due to its combination of ethyl and tetraphenyl substituents, which impart specific electronic, steric, and chemical properties. These unique features make it suitable for specialized applications in organic electronics, photorefractive materials, and as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
131956-69-9 |
|---|---|
Fórmula molecular |
C38H31N3 |
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
9-ethyl-3-N,3-N,6-N,6-N-tetraphenylcarbazole-3,6-diamine |
InChI |
InChI=1S/C38H31N3/c1-2-39-37-25-23-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)27-35(37)36-28-34(24-26-38(36)39)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
Clave InChI |
YFYNAIYYXLYPKI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)

![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)


![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

